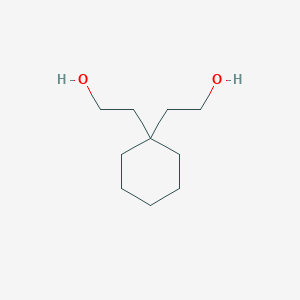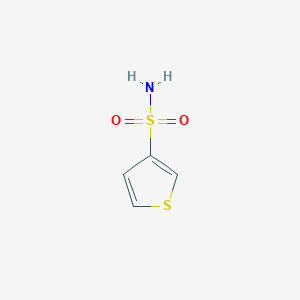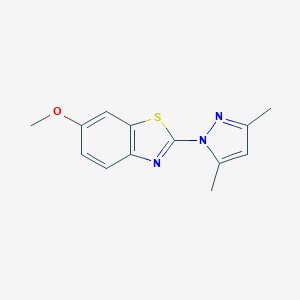
Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique structure that makes it an attractive target for chemical synthesis and biological research. In
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- is not fully understood. However, it has been proposed that the compound exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Moreover, it has also been reported to interact with various cellular targets, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- has been found to exert various biochemical and physiological effects. It has been reported to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Moreover, it has also been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- has several advantages and limitations for lab experiments. One of the major advantages is its ease of synthesis and availability. Moreover, it has been found to exhibit potent biological activities at relatively low concentrations, which makes it a cost-effective candidate for various applications. However, one of the major limitations is its poor solubility in water, which makes it difficult to use in aqueous-based experiments. Additionally, its potential toxicity and side effects should also be taken into consideration.
Direcciones Futuras
There are several potential future directions for the research on Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-. One of the major directions is the further exploration of its biological activities and mechanism of action, which could lead to the discovery of new therapeutic targets and drug candidates. Moreover, its potential applications in the field of material science, such as in the synthesis of organic semiconductors and fluorescent dyes, could also be further explored. Additionally, the development of new synthesis methods and modifications of the compound's structure could lead to the discovery of new derivatives with improved properties and activities.
Métodos De Síntesis
The synthesis of Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 2-aminothiophenol and 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of the target compound with good yield and purity.
Aplicaciones Científicas De Investigación
Benzothiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy- has been extensively studied for its potential applications in various fields of science. It has been found to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Moreover, it has also been reported to exhibit potential applications in the field of material science, such as in the synthesis of organic semiconductors and fluorescent dyes.
Propiedades
| 75307-13-0 | |
Fórmula molecular |
C13H13N3OS |
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpyrazol-1-yl)-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C13H13N3OS/c1-8-6-9(2)16(15-8)13-14-11-5-4-10(17-3)7-12(11)18-13/h4-7H,1-3H3 |
Clave InChI |
DGIXUFYXLOJRRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC3=C(S2)C=C(C=C3)OC)C |
SMILES canónico |
CC1=CC(=NN1C2=NC3=C(S2)C=C(C=C3)OC)C |
| 75307-13-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


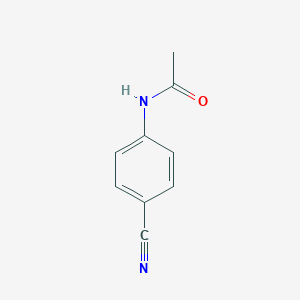
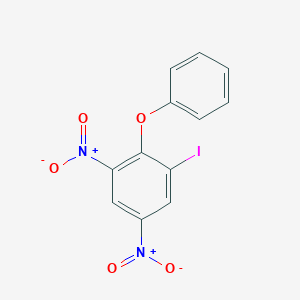
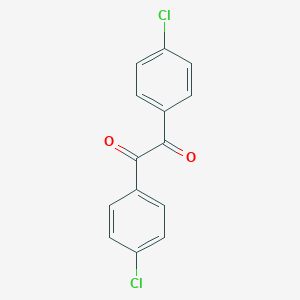
![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)



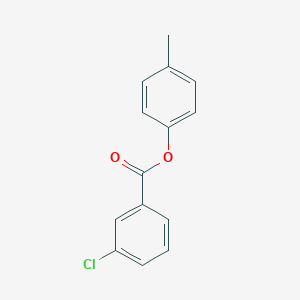
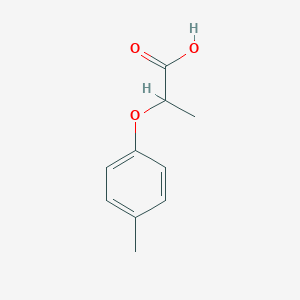
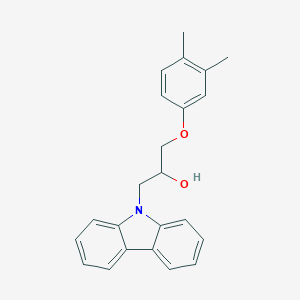
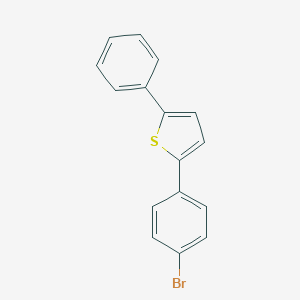
![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)
